T-26c
Overview
Description
T-26c is a highly potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13), with an IC50 value of 6.75 pM . It exhibits more than 2600-fold selectivity over other related metalloenzymes . This compound is primarily used in scientific research for its ability to inhibit the breakdown of collagen in cartilage .
Mechanism of Action
T-26c, also known as “4-(((2-((3-Methoxybenzyl)carbamoyl)-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidin-5-yl)methoxy)methyl)benzoic acid”, is a potent and selective inhibitor of matrix metalloproteinase-13 (MMP-13) .
Target of Action
This compound primarily targets matrix metalloproteinase-13 (MMP-13) . MMP-13 is a member of the matrix metalloproteinase family, which are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
This compound interacts with MMP-13 by binding to the enzyme and inhibiting its activity . This interaction prevents MMP-13 from breaking down collagen in the extracellular matrix .
Biochemical Pathways
The inhibition of MMP-13 by this compound affects the biochemical pathway of extracellular matrix degradation . By preventing the breakdown of collagen, this compound can potentially slow down processes such as tissue remodeling and disease progression .
Pharmacokinetics
This compound is well absorbed in all species at the oral dose of 10–20 mg/kg . It has been observed that the oral administration of the disodium salt formulations of this compound to guinea pigs results in significant increases in AUC (8357 ng h/mL) and C max (1445 ng/ mL) compared with those of the free acid this compound (AUC = 6478 ng h/ mL and C max = 911 ng/mL) .
Result of Action
The primary molecular effect of this compound is the inhibition of MMP-13 activity, which results in a significant reduction in the breakdown of collagen . On a cellular level, this can affect processes such as cell migration, proliferation, differentiation, apoptosis, and host defense .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can affect the stability and activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-26c involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The key steps include:
Formation of the thienopyrimidine core: This involves the reaction of a thieno[2,3-d]pyrimidine derivative with various reagents to form the core structure.
Introduction of functional groups: Functional groups such as methoxyphenyl and benzoic acid are introduced through reactions with appropriate reagents.
Final assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
T-26c undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions are used to introduce or replace functional groups on the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
T-26c has a wide range of applications in scientific research, including:
Chemistry: Used as a chemical probe to study the activity of matrix metalloproteinase-13 and related enzymes.
Biology: Employed in studies involving cartilage degradation and collagen breakdown.
Medicine: Investigated for its potential therapeutic applications in diseases involving excessive collagen degradation, such as osteoarthritis.
Industry: Utilized in the development of new materials and compounds with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Lucideric acid A
- T-5224
- JG26
- PD-166793
- Licoricidin
- MMP2-IN-3
- Aderamastat
- Chondroitin sulfate
Uniqueness
T-26c stands out due to its exceptionally high potency and selectivity for matrix metalloproteinase-13. Its IC50 value of 6.75 pM is significantly lower than that of many other MMP-13 inhibitors, making it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S/c1-32-18-4-2-3-15(9-18)10-25-22(29)20-26-21(28)19-17(13-34-23(19)27-20)12-33-11-14-5-7-16(8-6-14)24(30)31/h2-9,13H,10-12H2,1H3,(H,25,29)(H,30,31)(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQRIIUMNLMHRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NC3=C(C(=CS3)COCC4=CC=C(C=C4)C(=O)O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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